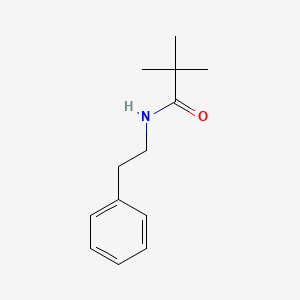

2,2-Dimethyl-N-(2-phenylethyl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-N-(2-phenylethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-13(2,3)12(15)14-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCFPUJKBRCPGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30338085 | |

| Record name | N-phenylethylpivalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62056-54-6 | |

| Record name | N-phenylethylpivalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

General Context of Propanamide Derivatives in Contemporary Chemical Biology

Propanamide derivatives constitute a significant class of organic compounds that are extensively investigated in pharmacology and medicinal chemistry. Current time information in Montgomery County, US. The propanamide core, a three-carbon carboxamide, serves as a versatile scaffold for the development of therapeutic agents. These derivatives have demonstrated a wide array of biological activities, including analgesic, anti-inflammatory, and antimicrobial effects. Current time information in Montgomery County, US.

In the field of chemical biology, propanamide derivatives are often utilized as precursors in the synthesis of more complex pharmaceutical compounds. researchgate.net Their chemical structure, particularly the polar amide bond, allows for hydrogen bonding interactions, which can be crucial for binding to biological targets like enzymes and receptors. researchgate.net Researchers have explored modifications to the propanamide backbone to modulate the pharmacokinetic and pharmacodynamic properties of these molecules. For instance, the introduction of various substituents can influence a compound's reactivity, stability, and biological activity. Current time information in Montgomery County, US.

Recent studies have highlighted the potential of propanamide-sulfonamide conjugates as dual inhibitors of enzymes like urease and cyclooxygenase-2, indicating their relevance in developing treatments for conditions involving enzymatic dysregulation. Furthermore, certain propanamide derivatives have been investigated for their role as selective androgen receptor degraders, which could have applications in cancer therapy.

Structural Significance of the N 2 Phenylethyl and 2,2 Dimethylpropanamide Moieties in Bioactive Compounds

The chemical architecture of 2,2-Dimethyl-N-(2-phenylethyl)propanamide is notable for the presence of two key structural motifs: the N-(2-phenylethyl) group and the 2,2-dimethylpropanamide (also known as pivalamide) moiety. Both of these components are found in a range of biologically active compounds, and their individual contributions to molecular function are of significant interest to researchers.

The N-(2-phenylethyl) moiety is a common feature in many natural and synthetic compounds with diverse pharmacological activities. For example, it is a key component of the 2-(2-phenylethyl)chromones found in agarwood, which have been shown to possess antioxidant, antimicrobial, neuroprotective, and anti-inflammatory properties. The phenylethyl group can engage in various non-covalent interactions with biological macromolecules, including hydrophobic and pi-stacking interactions, which can contribute to the binding affinity and specificity of a molecule for its target. This moiety is also present in a number of alkaloids and has been incorporated into synthetic analgesics.

The 2,2-dimethylpropanamide moiety , characterized by a sterically hindered tert-butyl group adjacent to the amide carbonyl, can significantly influence a molecule's metabolic stability. The bulky nature of this group can shield the amide bond from enzymatic hydrolysis, thereby prolonging the compound's duration of action in a biological system. This strategy of introducing steric hindrance is a common tactic in medicinal chemistry to improve the pharmacokinetic profile of drug candidates.

Overview of Key Academic Research Trajectories for 2,2 Dimethyl N 2 Phenylethyl Propanamide

Elucidation of Established Synthetic Pathways to the this compound Scaffold

The fundamental structure of this compound consists of a pivaloyl group attached to a 2-phenylethylamine moiety via an amide linkage. The construction of this core scaffold relies on robust and well-understood synthetic reactions.

The creation of the amide bond is the cornerstone of synthesizing this compound. The most direct and common method involves the reaction of a carboxylic acid derivative with an amine. One prevalent strategy is the acylation of 2-phenylethylamine with pivaloyl chloride, the acyl chloride derived from pivalic acid (2,2-dimethylpropanoic acid). chemicalbook.com This reaction typically proceeds in the presence of a non-nucleophilic base, such as triethylamine (B128534) or N,N-diisopropylethylamine, in an inert solvent like dichloromethane (B109758) or acetonitrile. chemicalbook.com The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Mechanism: The reaction mechanism involves the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the pivaloyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride leaving group and forming the stable amide bond.

Alternatively, the amide bond can be formed directly from pivalic acid and 2-phenylethylamine using coupling agents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or water-soluble variants like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net Other modern coupling reagents such as (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) have also been shown to be highly effective. researchgate.net The use of thioacid or thioester derivatives also presents a unique pathway for amide synthesis, often proceeding under mild conditions with high selectivity. nih.gov

The choice of solvent can also be critical, with traditional solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) being common. nsf.gov However, greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and even aqueous surfactant systems are being explored to create more sustainable synthetic protocols. researchgate.netnsf.gov

Many applications require specific stereoisomers of a compound. The synthesis of enantiomerically pure forms of this compound analogues is typically achieved by using a chiral starting material. For instance, the synthesis of 2,2-Dimethyl-N-[(1R)-1-phenylethyl]propanamide is accomplished by reacting pivaloyl chloride with the commercially available chiral amine, (R)-(+)-1-phenylethylamine. chemicalbook.comchemicalbook.com This approach ensures that the stereochemistry at the chiral center is retained in the final product.

In cases where multiple chiral centers are present, as in more complex analogues, the synthesis can yield a mixture of diastereomers. For example, the synthesis of cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides results in four distinct stereoisomers. nih.gov The preparation of these individual isomers requires the use of optically active intermediates and careful control of the reaction conditions to maintain the desired configuration at each chiral center. Subsequent separation of diastereomers can often be achieved by chromatographic methods, and their absolute configurations can be confirmed by techniques such as X-ray crystallography. nih.gov

Rational Design and Synthesis of Structurally Diverse Analogues and Derivatives

The this compound scaffold can be systematically modified to produce a wide array of analogues. These modifications can be targeted at the acyl core, the phenylethyl substituent, or through the introduction of entirely new ring systems.

The pivaloyl (2,2-dimethylpropanoyl) group can be replaced with various other acyl groups to study structure-activity relationships. This is achieved by reacting 2-phenylethylamine or its derivatives with different carboxylic acids or their activated forms (e.g., acyl chlorides, anhydrides). For example, a naproxen (B1676952) derivative, N-(2,2-diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, was synthesized by coupling 2,2-diphenylethan-1-amine with the well-known anti-inflammatory drug naproxen, showcasing how a pharmacologically active acyl group can be incorporated. researchgate.net

The 2-phenylethyl portion of the molecule offers multiple sites for modification. Substituents can be introduced onto the phenyl ring, or the ethyl chain can be altered. An example of such a derivatization is the synthesis of N-[2-(2-methylamino-2-phenylethyl)phenyl]-2,2-dimethylpropanamide. prepchem.com This synthesis involves a multi-step sequence where modifications are made to the phenylethylamine precursor before the final amide coupling step.

In the context of fentanyl analogues, extensive derivatization of the N-(2-phenylethyl) group has been explored. nih.gov For instance, the introduction of a hydroxyl group on the ethyl chain, as seen in N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, significantly impacts the compound's properties. nih.gov These modifications are achieved by synthesizing the appropriately substituted phenylethylamine derivative first, followed by its coupling to the desired acyl or piperidine (B6355638) core.

Replacing the phenyl ring with a heterocyclic system or incorporating heterocyclic moieties into the scaffold is a common strategy to create novel analogues. Nitrogen-containing heterocycles such as piperidine, pyridine (B92270), and pyrimidine (B1678525) are frequently used due to their prevalence in biologically active molecules. nih.govsemanticscholar.org

A prominent example is the synthesis of fentanyl and its analogues, which feature a central piperidinyl ring. acs.org The core structure, N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide, links the 2-phenylethyl group to a 4-aminopiperidine (B84694) derivative. acs.org The synthesis involves building the substituted piperidine ring system and then attaching the phenylethyl group via N-alkylation.

Other heterocyclic systems can also be incorporated. For example, analogues containing a pyridine ring, such as N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-trans-but-2-enyl)-4-pyridine-2-ylbenzamide, have been synthesized to explore their potential as dopamine (B1211576) D3 receptor ligands. nih.gov These complex syntheses involve the coupling of various heterocyclic building blocks to create the final target molecule. The versatility of synthetic chemistry allows for the inclusion of a wide range of heterocyclic systems, including benzimidazoles and others, to generate chemical diversity. researchgate.net

Investigation of Novel Catalytic and Green Chemistry Approaches in Propanamide Synthesis

The synthesis of amides is a focal point for the development of more sustainable and efficient chemical processes. acs.org Green chemistry initiatives aim to reduce waste and avoid the use of hazardous materials, which is particularly relevant for traditional amidation methods that often employ stoichiometric activating agents and chlorinated solvents.

Catalytic Direct Amidation: A significant advancement is the direct condensation of carboxylic acids and amines, which produces water as the only byproduct. Boric acid has emerged as a simple, inexpensive, and effective catalyst for this transformation. guidechem.com This method often involves heating the neat mixture of the carboxylic acid, amine, and catalyst, or using a high-boiling point solvent like toluene (B28343) to facilitate the removal of water via azeotropic distillation. guidechem.com Studies comparing this catalytic route to traditional methods (like the acid chloride route) have highlighted the superior "green" credentials of the boric acid-catalyzed reaction, citing the generation of water as the sole byproduct and easier product workup. guidechem.com

Heterogeneous Catalysis: The use of solid-supported catalysts offers advantages in terms of catalyst recovery and reuse. Activated K60 silica (B1680970) has been investigated as a catalyst for direct amide bond formation. chemicalbook.com While showing promise, studies have indicated limitations, particularly with sterically hindered (bulky) and highly polar substrates. chemicalbook.com Other heterogeneous catalysts, such as cerium(III) immobilized on an agarose (B213101) matrix, have been shown to be effective and reusable for the transamidation of carboxamides with amines under solvent-free conditions.

Biocatalysis: Enzymes offer a highly selective and environmentally benign route to amide synthesis. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed as biocatalysts for the direct amidation of carboxylic acids and amines. researchgate.net These enzymatic methods can be performed in "green" solvents like cyclopentyl methyl ether and often result in high conversions and yields without the need for extensive purification. researchgate.net

The following table presents a comparison of different catalytic approaches for amide synthesis.

| Catalytic Approach | Catalyst Example(s) | Key Advantages | Potential Limitations |

| Homogeneous Catalysis | Boric Acid | Inexpensive, low toxicity, water as the only byproduct, high atom economy. guidechem.com | Often requires high temperatures/reflux. guidechem.com |

| Heterogeneous Catalysis | Activated K60 Silica | Reusable, facilitates easier product purification. chemicalbook.com | Limited substrate scope (e.g., bulky substrates). chemicalbook.com |

| Biocatalysis | Candida antarctica lipase B | High selectivity, mild reaction conditions, biodegradable catalyst. researchgate.net | Enzyme stability, substrate compatibility. |

Scalable Synthetic Protocols and Process Chemistry Development

The transition from laboratory-scale synthesis to industrial production requires the development of scalable, safe, and economically viable protocols. For propanamide derivatives, this involves careful consideration of reagent selection, reaction conditions, and process design.

Patents for the synthesis of structurally related pharmaceutical compounds, such as Fentanyl (N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide), provide valuable insights into scalable amidation processes. A key step in the synthesis of such molecules is the acylation reaction, for example, using propionyl chloride. For large-scale production, the choice of reagents is critical. Propionyl chloride is a readily available and cost-effective reagent. The process often involves a slurry of the amine starting material in a suitable solvent, followed by the controlled addition of the acyl chloride.

Process chemistry also emphasizes the use of environmentally friendly solvents. The reduction of imine intermediates in related syntheses has been successfully performed in lower alcohols, which are considered greener solvents. Post-reaction workup is another critical aspect. On a large scale, direct isolation of the product as a salt can be more efficient than an aqueous workup, minimizing solvent waste and simplifying purification.

Key considerations for scalable propanamide synthesis are outlined in the table below.

| Process Parameter | Laboratory Scale Consideration | Industrial Scale Consideration |

| Reagent Selection | High reactivity and yield are primary concerns. | Cost, availability, safety, and handling of reagents (e.g., propionyl chloride) are critical. |

| Solvent Choice | Effectiveness for dissolving reactants and facilitating reaction. | Environmental impact (green solvents), ease of recovery and recycling. |

| Reaction Conditions | Optimization for yield and purity. | Heat management, reaction time, and process control for safety and consistency. |

| Workup/Purification | Chromatography is common. | Crystallization, salt formation, and filtration are preferred for ease and scalability. |

| Process Design | Batch reactions are standard. | Continuous flow reactors for improved efficiency, safety, and waste reduction. |

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations for Structural Elucidation

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), provide a robust framework for investigating the molecular properties of this compound at the atomic level. researchgate.netnih.gov DFT calculations are instrumental in optimizing the molecule's geometry, determining its vibrational frequencies, and analyzing its electronic structure, which collectively govern its chemical behavior. nih.gov

The flexibility of this compound, owing to several rotatable single bonds, gives rise to a complex conformational landscape. Conformational analysis is critical for identifying the most stable, low-energy arrangements of the atoms, which are the most likely to be populated under experimental conditions. mdpi.com This analysis is typically performed by systematically rotating key dihedral angles and calculating the corresponding energy to map out the Potential Energy Surface (PES). longdom.orgwikipedia.org

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle 1 (C-N-C-C) | Dihedral Angle 2 (N-C-C-C_phenyl) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|---|

| A (Global Minimum) | ~180° (anti) | ~180° (anti) | 0.00 | Fully extended conformation, minimizing steric hindrance. |

| B | ~180° (anti) | ~60° (gauche) | 1.5 | Gauche bend in the phenylethyl chain. |

| C | ~0° (syn) | ~180° (anti) | 4.2 | Sterically hindered syn-conformation around the amide bond. |

| D | ~180° (anti) | ~-60° (gauche) | 1.5 | Alternative gauche bend in the phenylethyl chain. |

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). pku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability, whereas a small gap suggests the molecule is more reactive. sapub.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, which is capable of participating in π-electron donation. Conversely, the LUMO is likely centered on the amide functional group, specifically the π* antibonding orbital of the carbonyl group, which serves as an electron-accepting site.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is plotted on the molecule's electron density surface, with colors indicating different potential values. Red regions signify negative electrostatic potential, indicating electron-rich areas susceptible to electrophilic attack, while blue regions represent positive potential, indicating electron-poor areas susceptible to nucleophilic attack. nih.gov In this compound, the MEP would show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. A region of positive potential (blue) would be found around the amide hydrogen, making it a potential hydrogen bond donor.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Location / Value | Chemical Implication |

|---|---|---|

| HOMO | Localized on the phenyl ring | Primary site for electrophilic attack; electron donation. |

| LUMO | Localized on the C=O of the amide group | Primary site for nucleophilic attack; electron acceptance. |

| HOMO-LUMO Gap | Moderately large | Indicates good kinetic stability and moderate reactivity. |

| MEP Negative Region | Around the carbonyl oxygen atom | Site for electrophilic attack and hydrogen bond acceptance. |

| MEP Positive Region | Around the amide hydrogen atom | Site for nucleophilic attack and hydrogen bond donation. |

Understanding the distribution of electron density within the molecule is fundamental. Mulliken atomic charge analysis is a computational method used to assign partial charges to individual atoms. researchgate.net This method partitions the total electron population among the atoms, providing a quantitative measure of the local electronic environment. These charges are useful for understanding electrostatic interactions, reactivity, and the nature of chemical bonds.

In this compound, the charge distribution is dictated by the varying electronegativities of the constituent atoms. The oxygen atom of the carbonyl group, being the most electronegative atom, will possess the most significant partial negative charge. The amide nitrogen atom will also carry a partial negative charge. Conversely, the carbonyl carbon atom, bonded to two more electronegative atoms (O and N), will exhibit a substantial partial positive charge, making it an electrophilic center. The hydrogen atom attached to the amide nitrogen will also be partially positive. The carbon atoms of the phenyl ring will have varying, smaller charges, while the hydrogen atoms are generally expected to be slightly positive.

Table 3: Representative Mulliken Atomic Charges for Key Atoms

| Atom | Functional Group | Predicted Mulliken Charge (a.u.) |

|---|---|---|

| O | Amide Carbonyl | -0.55 |

| N | Amide | -0.40 |

| C | Amide Carbonyl | +0.60 |

| H | Amide N-H | +0.30 |

| C (tert-butyl, quaternary) | tert-butyl | +0.15 |

| C (phenyl, ipso) | Phenylethyl | -0.10 |

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

While QM and DFT methods excel at describing the intrinsic properties of a single molecule, molecular docking and dynamics simulations are employed to predict how this compound interacts with macromolecular targets, such as proteins or enzymes. mdpi.comnih.gov

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding affinity. This allows for the identification of plausible binding modes and the key intermolecular interactions that stabilize the complex.

For this compound, several functional groups can participate in specific interactions.

Phenylethyl Group : The phenyl ring can form favorable π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket. The ethyl linker and the ring itself can also engage in hydrophobic and van der Waals interactions with nonpolar residues.

Amide Group : The amide linkage is a critical interaction hub. The carbonyl oxygen is a potent hydrogen bond acceptor, while the N-H group is a hydrogen bond donor. These can form crucial hydrogen bonds with polar or charged residues in the receptor.

Tert-butyl Group : This bulky, nonpolar group is well-suited to occupy a hydrophobic pocket in the receptor, contributing significantly to binding affinity through the hydrophobic effect.

Docking studies on structurally related compounds, such as fentanyl derivatives which also contain an N-phenethyl moiety, have highlighted the importance of these interactions in defining binding to biological targets like the µ-opioid receptor.

Table 4: Potential Ligand-Target Interactions for this compound

| Ligand Moiety | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Phenyl Ring | π-π Stacking / T-shaped | Phe, Tyr, Trp, His |

| Phenylethyl Group | Hydrophobic / van der Waals | Leu, Ile, Val, Ala, Met |

| Amide C=O | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln, Arg, Lys, His |

| Amide N-H | Hydrogen Bond Donor | Asp, Glu, Ser, Thr, Backbone Carbonyls |

| tert-butyl Group | Hydrophobic / van der Waals | Leu, Ile, Val, Ala, Phe |

Allosteric modulation occurs when a ligand binds to a site on a receptor that is topographically distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's activity. nih.gov Allosteric modulators can be positive (PAMs), enhancing the effect of the endogenous ligand, or negative (NAMs), reducing it. nih.gov Predicting these effects computationally is challenging and often requires more advanced techniques like molecular dynamics (MD) simulations.

MD simulations can model the dynamic behavior of the ligand-receptor complex over time, revealing how the binding of a ligand to an allosteric site can propagate conformational changes throughout the protein structure to affect the orthosteric site. For a molecule like this compound, its distinct hydrophobic and polar regions could facilitate binding to a complex allosteric pocket. Its binding could potentially stabilize a receptor conformation that either increases or decreases the affinity of the orthosteric ligand. Identifying potential allosteric sites and simulating the long-timescale dynamics are key steps in predicting such modulatory effects.

Table 5: Computational Workflow for Predicting Allosteric Modulation

| Step | Computational Method | Objective |

|---|---|---|

| 1 | Allosteric Site Prediction Algorithms | Identify potential binding sites on the receptor surface distinct from the known orthosteric site. |

| 2 | Molecular Docking | Dock the ligand into the predicted allosteric site to determine a plausible initial binding pose. |

| 3 | Molecular Dynamics (MD) Simulation | Simulate the ligand-receptor complex (and a control without the ligand) to observe conformational changes over time. |

| 4 | Post-MD Analysis | Analyze trajectories to measure changes in protein structure, flexibility, and the orthosteric site's volume and shape. |

| 5 | Free Energy Calculations | Calculate the change in binding free energy of the orthosteric ligand in the presence and absence of the allosteric modulator. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular features that govern a compound's potency, QSAR models can be used to predict the activity of newly designed molecules, thereby prioritizing synthetic efforts.

For a series of analogues of this compound, a QSAR study would involve the calculation of a wide range of molecular descriptors. These descriptors quantify various aspects of the molecular structure, including:

Electronic Properties: Such as partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding electrostatic interactions and reactivity.

Steric Properties: Including molecular volume, surface area, and specific conformational descriptors that define the three-dimensional shape of the molecule.

Hydrophobic Properties: Typically represented by the logarithm of the partition coefficient (logP), which describes the molecule's lipophilicity and its ability to cross cell membranes.

Topological Indices: These are numerical values derived from the graph representation of the molecule, encoding information about branching and connectivity.

Once these descriptors are calculated for a set of molecules with known biological activities, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) are employed to build the QSAR model. The resulting equation provides a quantitative measure of how each descriptor influences the biological activity.

For instance, a hypothetical QSAR model for a series of this compound analogues might reveal that increased hydrophobicity in the phenylethyl moiety and specific steric bulk around the amide bond are positively correlated with activity, while the presence of hydrogen bond donors at certain positions is detrimental.

Illustrative QSAR Data for Hypothetical Analogues

| Compound ID | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Predicted Activity (IC50, µM) |

| Analogue-1 | 3.2 | 205.29 | 29.1 | 5.8 |

| Analogue-2 | 3.5 | 219.32 | 38.3 | 3.2 |

| Analogue-3 | 2.9 | 191.26 | 29.1 | 8.1 |

| Analogue-4 | 4.1 | 233.35 | 29.1 | 1.5 |

| Analogue-5 | 3.8 | 226.31 | 46.5 | 2.4 |

De Novo Design and Virtual Screening Approaches for Novel Analogues

Building upon the insights gained from QSAR studies, de novo design and virtual screening are powerful computational strategies for the discovery of novel and potent analogues.

De Novo Design: This approach involves the computational generation of new molecular structures from scratch, tailored to fit a specific biological target's binding site. Algorithms for de novo design can be categorized as either atom-based, where molecules are built atom by atom, or fragment-based, where pre-defined molecular fragments are linked together. For this compound, a de novo design strategy could explore modifications to both the pivaloyl and the phenylethyl moieties to optimize interactions with a target receptor. The generated structures would then be evaluated for their predicted binding affinity and drug-like properties.

Virtual Screening: This technique involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. Virtual screening can be either ligand-based or structure-based.

Ligand-Based Virtual Screening (LBVS): In the absence of a known 3D structure of the target, LBVS methods rely on the information from known active compounds. A pharmacophore model, which defines the essential 3D arrangement of functional groups required for biological activity, can be developed based on the structure of this compound. This pharmacophore model is then used as a 3D query to search large compound databases for molecules with a similar arrangement of features.

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is available, SBVS, primarily through molecular docking, can be employed. In this process, candidate molecules are computationally placed into the binding site of the target, and their binding affinity is estimated using a scoring function. This allows for the ranking of compounds and the identification of promising candidates for further experimental testing. For this compound analogues, docking studies would elucidate the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding.

Illustrative Virtual Screening Results for a Hypothetical Target

| Compound ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interactions |

| ZINC12345 | -9.8 | 50 | H-bond with Ser23, Pi-Pi stacking with Phe45 |

| ZINC67890 | -9.5 | 75 | H-bond with Asn18, Hydrophobic interactions |

| ZINC54321 | -9.2 | 110 | H-bond with Ser23, van der Waals contacts |

| ZINC09876 | -8.9 | 180 | Pi-Pi stacking with Phe45 |

| ZINC13579 | -8.7 | 250 | Hydrophobic interactions |

Through the synergistic application of QSAR modeling, de novo design, and virtual screening, researchers can efficiently explore the vast chemical space around the this compound scaffold. These computational approaches not only accelerate the discovery of novel and more potent analogues but also provide a deeper understanding of the molecular determinants of their biological activity.

Structure Activity Relationship Sar Investigations of 2,2 Dimethyl N 2 Phenylethyl Propanamide Derivatives

Correlating Structural Modifications with Preclinical Biological Potency and Selectivity

The biological activity of 2,2-Dimethyl-N-(2-phenylethyl)propanamide derivatives is highly sensitive to structural changes. Modifications to the alkyl groups, aromatic rings, and stereochemistry can lead to substantial variations in potency and receptor selectivity.

The nature and size of alkyl substituents on both the amide and phenylethyl portions of the molecule are critical determinants of pharmacological activity. The parent compound features a tertiary butyl group (2,2-dimethylpropyl) attached to the carbonyl of the propanamide moiety. This bulky group significantly influences the molecule's interaction with its biological target.

In related series of compounds, the size of the acyl group can impact potency. For instance, in the fentanyl series, the propionyl group is considered optimal for potent analgesic activity. Replacing it with smaller (acetyl) or larger (butyryl) groups generally leads to a decrease in potency. The t-butyl group in this compound represents a significant steric bulk, and its role in receptor binding and activation would be a key point of investigation.

Substitutions on the phenylethyl moiety also play a crucial role. Adding a methyl group to the carbon alpha to the nitrogen on the phenylethyl group of fentanyl analogues has been shown to affect potency, with stereochemistry being a critical factor. acs.org These findings suggest that even minor alkyl additions to the phenylethyl portion of this compound could have profound effects on its biological profile.

Table 1: Effect of Acyl Group Variation on Analgesic Potency in a Related Series

| Compound | Acyl Group | Relative Potency |

|---|---|---|

| Analogue A | Acetyl | Lower |

| Analogue B | Propionyl | Optimal |

| Analogue C | Butyryl | Lower |

Note: This table illustrates a general principle observed in related compound series, as specific preclinical data for direct derivatives of this compound is limited.

The phenyl ring of the phenylethyl moiety is a key feature for activity, likely engaging in hydrophobic or pi-stacking interactions within the receptor binding pocket. Replacing this phenyl ring with other aromatic or heterocyclic systems is a common strategy to modulate pharmacological properties.

In studies of fentanyl analogues, substitution of the phenyl ring with a thienyl ring (as in sufentanil) leads to a significant increase in analgesic potency. nih.gov This suggests that the electronic properties and conformation afforded by the heterocyclic ring can enhance receptor interaction. Other variations, such as replacing the phenyl group with pyridyl or other heterocyclic systems, have also been explored in related scaffolds, often resulting in altered potency and selectivity profiles. These examples underscore the importance of the aromatic moiety and suggest that similar modifications to this compound could fine-tune its activity. nih.gov

Stereochemistry is a critical factor governing the potency and selectivity of many pharmacologically active compounds, including those related to this compound. While the parent compound is achiral, the introduction of chiral centers through substitution can result in enantiomers with markedly different biological activities.

For example, in the highly potent fentanyl analogue ohmefentanyl, which contains three chiral centers, the different stereoisomers exhibit vast differences in analgesic potency and receptor affinity. nih.govnih.gov The most potent isomer of ohmefentanyl was found to be over 13,000 times more potent than morphine, while its enantiomer was significantly less active. nih.gov Specifically, research has shown that the (3R,4S) configuration at the piperidine (B6355638) ring and an (S) configuration at the 2-position of the phenylethyl group are beneficial for high analgesic potency. nih.gov This extreme stereoselectivity highlights that a precise three-dimensional arrangement of the molecule is required for optimal interaction with the opioid receptor. These findings strongly suggest that if chiral centers were introduced into the this compound scaffold, the resulting enantiomers would likely display significant differences in potency.

Bioisosteric Replacement Strategies and Their Impact on Pharmacological Profile

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. nih.gov In the context of this compound, the amide bond is a prime target for such modification.

Amide bioisosteres, such as 1,2,4-oxadiazoles, retroamides, or ureas, can be employed to alter properties like metabolic stability, membrane permeability, and receptor binding affinity. nih.gov For example, replacing the amide linkage could prevent enzymatic hydrolysis, potentially leading to a longer duration of action. Furthermore, different bioisosteres can alter the hydrogen bonding capacity and conformational rigidity of the molecule, which could lead to changes in receptor selectivity and potency. The successful application of amide bioisosteres in other areas of drug discovery, such as in the development of DPP-4 inhibitors, demonstrates the potential of this strategy to optimize the properties of propanamide-containing compounds. nih.gov

Comparative SAR Analysis with Clinically Relevant Propanamide-Containing Scaffolds (e.g., Fentanyl Analogues)

A comparative SAR analysis with clinically relevant compounds like fentanyl provides valuable insights into the potential pharmacology of this compound. Fentanyl is a potent synthetic opioid that shares the N-phenylpropanamide and N-(2-phenylethyl) structural motifs, but incorporates them into a 4-anilinopiperidine core. researchgate.netmdpi.com

The core structure of fentanyl can be divided into four regions: the piperidine ring, the phenethyl group at the N1 position, the N-phenyl group, and the propanilido group at the C4 position. mdpi.com SAR studies on fentanyl have revealed several key principles:

The N-phenylethyl group is crucial for high potency.

The N-phenylpropanamide moiety is essential for analgesic activity. The propionyl group is generally optimal for potency compared to other acyl groups. eurekaselect.com

The 4-anilinopiperidine core provides a rigid scaffold that correctly orients the key pharmacophores. Modifications to this ring, such as the introduction of a 3-methyl group (as in cis-3-methylfentanyl), can increase potency, but this effect is highly dependent on stereochemistry. nih.gov Larger substituents in the 3-position tend to decrease activity. nih.goveurekaselect.com

Substituents on the piperidine ring at the 4-position can dramatically influence potency and duration of action. For example, the addition of a methoxymethyl group (as in sufentanil) or a carbomethoxy group (as in remifentanil) leads to compounds with distinct pharmacological profiles. nih.govnih.gov

This compound can be viewed as a simplified, acyclic analogue of the fentanyl core, lacking the piperidine ring. This lack of a rigid scaffold means the molecule is more flexible. While it contains the key phenylethyl and propanamide groups, the absence of the piperidine ring and the direct linkage between the amide nitrogen and the phenylethyl group (rather than through the piperidine C4 position) represents a fundamental structural difference. This flexibility likely results in a significantly different binding mode and pharmacological profile compared to the rigid fentanyl scaffold.

Table 2: Comparison of Structural Features

| Feature | This compound | Fentanyl |

|---|---|---|

| Core Scaffold | Acyclic | 4-Anilinopiperidine |

| Amide Group | Pivaloyl (t-butyl carbonyl) | Propionyl |

| N-Substituent | 2-Phenylethyl | 2-Phenylethyl (on piperidine) |

This comparative analysis suggests that while the fundamental pharmacophoric elements are present in this compound, its increased conformational flexibility compared to fentanyl analogues would likely result in lower potency and/or a different selectivity profile.

Preclinical Biological Activity and Mechanistic Studies of 2,2 Dimethyl N 2 Phenylethyl Propanamide

In Vitro Investigations of Molecular Targets and Biochemical Pathways

Thorough investigations into the in vitro activity of 2,2-Dimethyl-N-(2-phenylethyl)propanamide are crucial for understanding its potential pharmacological profile. However, at present, there are no available studies detailing its interactions with specific molecular targets or its influence on biochemical pathways.

Enzyme Inhibition Studies (e.g., Glutathione (B108866) Thiolesterase Inhibition)

No research data has been identified that examines the inhibitory effects of this compound on glutathione thiolesterase or any other enzyme. Information regarding its potency (such as IC50 values) and mechanism of inhibition is not available in the current body of scientific literature.

Receptor Binding and Allosteric Modulation Assays (e.g., EAAT2 Positive Allosteric Modulation)

There is no published evidence from receptor binding or allosteric modulation assays for this compound. Specifically, its potential to act as a positive allosteric modulator of the Excitatory Amino Acid Transporter 2 (EAAT2) has not been investigated or reported. Data such as binding affinity (Ki) or efficacy (EC50) at any receptor are currently unavailable.

Cellular Mechanisms of Action and Target Engagement

Detailed studies on the cellular mechanisms of action for this compound, including its ability to engage with specific cellular targets, have not been published. Consequently, its effects on cellular signaling pathways and functions remain uncharacterized.

In Vivo Efficacy Assessment in Preclinical Animal Models of Disease

The potential therapeutic efficacy of this compound has not been documented in preclinical animal models of disease.

Antiseizure Activity in Rodent Seizure Models (e.g., MES, scPTZ, 6 Hz Seizure Models)

There are no available reports on the evaluation of this compound in established rodent models of seizures. Its activity in the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), or the 6 Hz seizure models has not been described, and therefore, no data on its median effective dose (ED50) for antiseizure activity exists.

Interactive Data Table: Antiseizure Activity of this compound in Rodent Models

| Seizure Model | Species | ED50 (mg/kg) |

| Maximal Electroshock (MES) | Data Not Available | Data Not Available |

| Subcutaneous Pentylenetetrazole (scPTZ) | Data Not Available | Data Not Available |

| 6 Hz Seizure | Data Not Available | Data Not Available |

Exploration of Antimicrobial, Antifungal, and Anticancer Activities in Preclinical Settings

There is currently no publicly available scientific literature detailing the in vitro or in vivo antimicrobial, antifungal, or anticancer activities of this compound. Standard screening assays to determine the minimum inhibitory concentration (MIC) against various bacterial and fungal strains have not been reported for this specific compound. Furthermore, there are no published studies on its cytotoxic or cytostatic effects on cancer cell lines.

Elucidation of Molecular and Cellular Mechanisms of Action

Due to the absence of demonstrated biological activity, the molecular and cellular mechanisms of action for this compound remain uninvestigated. Research into how a compound interacts with biological targets, such as enzymes, receptors, or nucleic acids, is contingent upon initial findings of significant biological effect.

Studies on Resistance Mechanisms in Preclinical Biological Systems

The study of resistance mechanisms, which is crucial for the development of therapeutic agents, has not been undertaken for this compound. Such investigations typically follow the identification of a consistent and potent biological activity and would involve experiments to understand how microorganisms or cancer cells might develop tolerance to the compound over time.

Future Directions and Applications of 2,2 Dimethyl N 2 Phenylethyl Propanamide Research

Development as Research Probes and Pharmacological Tools

The development of 2,2-Dimethyl-N-(2-phenylethyl)propanamide into a research probe hinges on its potential to interact with biological targets. Research probes are essential tools for elucidating biological pathways and validating drug targets. The core structure, featuring a phenylethyl group and an amide linkage, is present in various biologically active molecules. mdpi.com Future research could focus on modifying this compound, for instance, by introducing reporter tags (e.g., fluorescent labels or biotin) or reactive groups. Such modifications would allow for the visualization and identification of its binding partners within cells or tissues, thereby helping to uncover its mechanism of action and potential biological roles.

Potential as Lead Compounds in Drug Discovery and Development

A lead compound is a chemical starting point for the development of new drugs. smolecule.com The propanamide scaffold is a component of various pharmaceutical agents. nih.govacs.org For this compound to serve as a lead compound, it would first need to demonstrate a desired biological activity in initial screenings. Subsequent research would involve synthetic modifications to its structure to optimize potency, selectivity, and pharmacokinetic properties. The phenylethyl and dimethylpropanamide moieties offer multiple sites for chemical derivatization, allowing chemists to systematically explore structure-activity relationships (SAR) to enhance its therapeutic potential. uomustansiriyah.edu.iq

Integration with Combinatorial Chemistry and High-Throughput Screening for New Chemical Entities

Modern drug discovery heavily relies on the integration of combinatorial chemistry and high-throughput screening (HTS). nih.gov Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. uomustansiriyah.edu.iqnih.gov this compound could serve as a core scaffold in such a library. By systematically varying the substituents on the phenyl ring or altering the amide portion, a diverse set of analogs can be generated.

This library of new chemical entities could then be subjected to HTS, where thousands of compounds are rapidly tested for their activity against a specific biological target. nih.govku.edunih.gov This approach significantly accelerates the identification of "hits"—compounds that show promising activity and can be selected for further development. plos.org

Table of Potential HTS Applications

| Screening Approach | Objective |

| Target-Based Screening | Identify compounds that interact with a specific, known biological target (e.g., an enzyme or receptor). |

| Phenotypic Screening | Identify compounds that produce a desired effect in a cellular or organismal model, without prior knowledge of the specific target. |

| Biochemical Assays | Measure the effect of compounds on a purified biological target, such as enzyme inhibition. |

| Cell-Based Assays | Assess the effect of compounds on living cells, measuring parameters like cell viability, proliferation, or signaling pathway activation. |

Exploration of Novel Biological Activities and Therapeutic Applications

The structural components of this compound are found in molecules with a wide range of biological activities. For instance, various amide-containing compounds have been investigated for anti-inflammatory, antimicrobial, and enzyme-inhibiting properties. nih.gov Similarly, the phenylethylamine scaffold is a key feature in many neuroactive compounds. mdpi.com

Future research should therefore include broad biological screening to uncover potential therapeutic applications. Areas of interest could include its effects on the central nervous system, its potential as an anti-inflammatory agent, or its ability to inhibit enzymes involved in disease pathways. nih.govresearchgate.net The discovery of any significant biological activity would open up new avenues for therapeutic development. nih.gov

Advancements in Methodologies for Comprehensive Characterization and Bioactivity Profiling

A thorough understanding of any potential drug candidate requires comprehensive characterization using advanced analytical methodologies. For this compound, this would involve a suite of modern techniques to confirm its structure, purity, and properties.

Bioactivity profiling involves screening the compound against a wide panel of biological targets to identify both desired activities and potential off-target effects. nih.gov This systematic approach provides a comprehensive understanding of the compound's pharmacological profile and helps to prioritize it for further investigation.

Table of Characterization and Profiling Methodologies

| Methodology | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the precise chemical structure and connectivity of atoms within the molecule. nih.gov |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition, and can be used to study fragmentation patterns for structural confirmation. nih.govnist.gov |

| Fourier Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the molecule based on their characteristic absorption of infrared radiation. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound and separates it from any impurities. nih.gov |

| In Vitro Bioassays | Screens the compound against a broad range of enzymes, receptors, and cell lines to build a comprehensive bioactivity profile. nih.gov |

Q & A

How can synthesis protocols for 2,2-Dimethyl-N-(2-phenylethyl)propanamide be optimized to improve yield and purity?

Answer:

Optimization requires systematic variation of reaction parameters. Key steps include:

- Reagent stoichiometry : Adjust molar ratios of reactants (e.g., phenethylamine and propanoyl chloride derivatives) to minimize side products like unreacted intermediates .

- Temperature control : Use low temperatures (0–5°C) during acylation to suppress hydrolysis of reactive intermediates .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., triethylamine) to accelerate amide bond formation .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol-water mixtures to isolate high-purity product .

What advanced structural characterization techniques are recommended to resolve stereochemical ambiguities in this compound?

Answer:

- X-ray crystallography : Resolve absolute configuration and confirm spatial arrangement of the dimethyl and phenylethyl groups .

- Nuclear Overhauser Effect Spectroscopy (NOESY) : Detect spatial proximity of protons in the phenylethyl and propanamide moieties to infer conformation .

- Chiral HPLC : Use a cellulose-based column with a hexane/isopropanol mobile phase to separate enantiomers, if present, and validate synthetic routes .

How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:

- Molecular docking : Perform in silico simulations using software like AutoDock Vina to predict binding affinity to target proteins (e.g., cytochrome P450 isoforms) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-protein interactions .

- Fluorescence quenching assays : Monitor changes in tryptophan fluorescence of enzymes upon compound binding to infer binding constants (Kd) .

What methodologies address the impact of stereochemistry on the compound’s bioactivity?

Answer:

- Stereoselective synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis to prepare enantiopure forms .

- Comparative bioassays : Test R/S enantiomers in parallel in vitro models (e.g., enzyme inhibition assays) to correlate stereochemistry with activity .

- Circular Dichroism (CD) : Monitor conformational changes in target proteins upon binding to each enantiomer .

How should researchers reconcile contradictory data in studies reporting divergent biological activities?

Answer:

- Meta-analysis framework : Systematically compare experimental conditions (e.g., cell lines, compound concentrations) across studies to identify confounding variables .

- Dose-response reevaluation : Repeat assays with a wider concentration range (e.g., 1 nM–100 µM) to confirm activity thresholds .

- Orthogonal validation : Cross-verify results using complementary techniques (e.g., SPR for binding kinetics vs. ITC for thermodynamics) .

What analytical methods ensure accurate quantification of the compound in complex matrices (e.g., biological fluids)?

Answer:

- LC-MS/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water for separation, coupled with MRM detection for high sensitivity .

- Internal standardization : Spike samples with deuterated analogs (e.g., ²H₅-phenylethyl derivatives) to correct for matrix effects .

- Solid-phase extraction (SPE) : Preprocess samples using C18 cartridges to remove interfering biomolecules .

How can thermodynamic solubility and stability be assessed under physiological conditions?

Answer:

- Shake-flask method : Measure solubility in PBS (pH 7.4) at 37°C, followed by HPLC quantification .

- Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via UPLC-UV .

- Hansen Solubility Parameters (HSP) : Predict compatible solvents for formulation using group contribution methods .

What computational strategies predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?

Answer:

- QSAR modeling : Train models on datasets of structurally similar amides to predict logP, CYP450 inhibition, and hERG channel liability .

- MD simulations : Simulate membrane permeability using lipid bilayer models (e.g., POPC membranes) in GROMACS .

- Proteomics integration : Map predicted metabolites (e.g., N-demethylated derivatives) against human liver microsome databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.